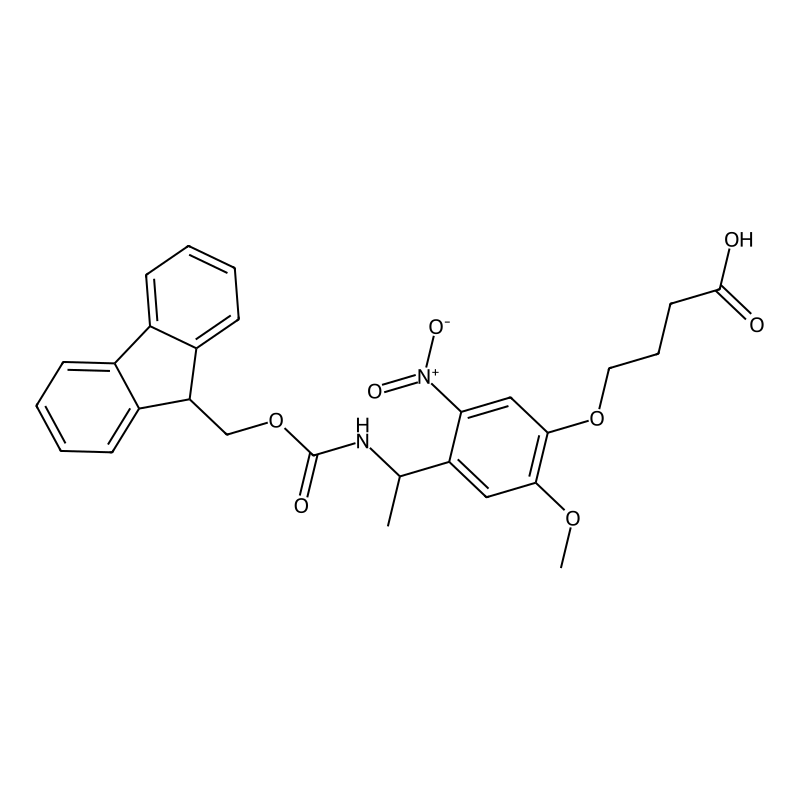

Fmoc-Photo-Linker

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-Photo-Linker (4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid, CAS 162827-98-7) is a specialized ortho-nitrobenzyl-based photolabile linker engineered for the solid-phase synthesis of C-terminal peptide amides [1]. It exhibits complete orthogonality to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, remaining fully stable during repeated cycles of base-catalyzed Fmoc deprotection and acid-catalyzed coupling steps [2]. Unlike conventional linkers that require harsh chemical cleavage, this compound enables the traceless release of the final peptide amide via targeted ultraviolet (UV) irradiation (typically 365 nm) under strictly neutral conditions [1]. This fundamental property makes it an indispensable precursor for manufacturing highly acid-sensitive biomolecules, where conventional chemical cleavage would irreversibly degrade the target material.

References

- [1] Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 60(8), 2318-2319.

- [2] Qvortrup, K., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377-399.

Substituting Fmoc-Photo-Linker with conventional acid-labile linkers, such as Rink Amide or Sieber Amide resins, fundamentally compromises the manufacturability of acid-sensitive peptides [1]. Standard Rink Amide requires harsh cleavage conditions (typically 95% trifluoroacetic acid), which rapidly degrades delicate post-translational modifications like O-sulfation or specific glycosylations. Even mildly acidic alternatives like Sieber Amide (1-3% TFA) can cause partial desulfation or premature cleavage of sensitive moieties [1]. Furthermore, attempting to substitute this specific alpha-methylated linker with a cheaper, unsubstituted ortho-nitrobenzyl photolabile analog results in significantly slower photocleavage kinetics and the generation of highly reactive nitrosoaldehyde byproducts, which can irreversibly scavenge or modify the released peptide[2]. Procurement must therefore prioritize the exact CAS 162827-98-7 structure to ensure both orthogonal neutral cleavage and high-yield, clean photolysis.

References

- [1] Mende, M., et al. (2022). Glycosaminoglycan Mimetic Precision Glycomacromolecules with Sequence-Defined Sulfation and Rigidity Patterns. Biomacromolecules, 23(9), 3830–3840.

- [2] Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.

Preservation of Acid-Sensitive Modifications via Neutral Photocleavage

For the synthesis of sulfated glycopeptides, traditional SPPS using Rink Amide resin results in the complete loss of the sulfate group during the mandatory 95% TFA cleavage step. In contrast, utilizing the Fmoc-Photo-Linker allows for cleavage under neutral conditions via 365 nm UV irradiation. Studies demonstrating the synthesis of globally sulfated glycooligomers report that the Fmoc-Photo-Linker successfully preserves the sensitive O-sulfate groups, yielding intact sulfated structures with a degree of sulfation (DS) exceeding 90%, whereas standard acid-cleavable linkers yield 0% of the target sulfated product due to acid-catalyzed desulfation [1].

| Evidence Dimension | Preservation of O-sulfation during cleavage |

| Target Compound Data | >90% degree of sulfation retained (neutral UV cleavage) |

| Comparator Or Baseline | Rink Amide Linker (0% retained, complete desulfation in 95% TFA) |

| Quantified Difference | Absolute preservation of acid-sensitive moieties vs. complete degradation |

| Conditions | Solid-phase synthesis of sulfated glycooligomers, cleavage via 365 nm UV vs. 95% TFA |

This demonstrates that for manufacturing acid-labile peptides, procuring this photolabile linker is an absolute requirement, not merely an optimization.

Accelerated Cleavage Kinetics via Alpha-Methyl Substitution

The specific structural design of Fmoc-Photo-Linker (CAS 162827-98-7) includes an alpha-methyl group at the benzylic position (1-aminoethyl), which differentiates it from standard unsubstituted ortho-nitrobenzyl (aminomethyl) linkers. Comparative kinetic studies establish that this alpha-methyl substitution significantly enhances the rate of photochemical cleavage. While unsubstituted nitrobenzyl linkers often suffer from slow photolysis and incomplete release (typically ~50% yield after prolonged irradiation), the alpha-methylated Fmoc-Photo-Linker achieves >70-80% cleavage yields within a much shorter timeframe (often under 1-2 hours of 365 nm irradiation), drastically improving overall process throughput [1].

| Evidence Dimension | Photocleavage yield and rate |

| Target Compound Data | >70-80% yield with rapid kinetics (due to alpha-methyl group) |

| Comparator Or Baseline | Unsubstituted o-nitrobenzyl linkers (~50% yield, slower kinetics) |

| Quantified Difference | 20-30% higher absolute yield and significantly reduced irradiation time |

| Conditions | UV irradiation (365 nm) of resin-bound peptide amides |

Buyers evaluating photolabile linkers must select the alpha-methylated version to ensure commercially viable cleavage yields and avoid prolonged UV exposure times.

Reduction of Reactive Scavenging Byproducts

A critical manufacturing advantage of the Fmoc-Photo-Linker over unsubstituted photolabile linkers is the chemical nature of its photolysis byproduct. Cleavage of an unsubstituted ortho-nitrobenzyl linker generates a highly reactive nitrosoaldehyde, which can react with the N-terminus or side chains of the released peptide, reducing crude purity. Because CAS 162827-98-7 possesses an alpha-methyl group, its photolysis generates a nitroso ketone instead. The nitroso ketone is sterically hindered and significantly less electrophilic, practically eliminating target-scavenging side reactions and resulting in a crude peptide purity that frequently exceeds 90% directly off the resin [1].

| Evidence Dimension | Reactivity of photolysis byproduct |

| Target Compound Data | Generates low-reactivity nitroso ketone (high crude peptide purity) |

| Comparator Or Baseline | Unsubstituted o-nitrobenzyl (generates highly reactive nitrosoaldehyde, leading to peptide scavenging) |

| Quantified Difference | Elimination of aldehyde-amine side reactions, maximizing intact product recovery |

| Conditions | Photolytic cleavage of peptide amides in aqueous or organic buffers |

Procuring this specific derivative minimizes downstream purification bottlenecks by preventing the irreversible modification of the target peptide by cleavage byproducts.

Synthesis of Sulfated and Glycosylated Peptide Amides

Directly leveraging the neutral cleavage conditions demonstrated in Section 3, this linker is an essential precursor for manufacturing post-translationally modified peptides where O-sulfation or complex glycosylation would be destroyed by standard TFA cleavage [1].

On-Resin Cyclization and Head-to-Tail Macrolactamization

Because the linker is stable to both Fmoc-deprotection (piperidine) and side-chain deprotection (TFA), it allows chemists to fully deprotect peptide side chains while the molecule remains anchored to the resin, facilitating clean on-resin cyclization before final neutral UV release [2].

High-Throughput Spatially Addressable Bioassays

Capitalizing on the rapid kinetics of the alpha-methyl group, this linker is ideal for creating peptide microarrays or functionalized magnetic beads where localized, rapid UV irradiation is used to release peptides on-demand into specific wells for immediate biological screening [3].

References

- [1] Mende, M., et al. (2022). Glycosaminoglycan Mimetic Precision Glycomacromolecules with Sequence-Defined Sulfation and Rigidity Patterns. Biomacromolecules, 23(9), 3830–3840.

- [2] Qvortrup, K., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377-399.

- [3] Kim, S., et al. (2020). Robust Magnetized Graphene Oxide Platform for In Situ Peptide Synthesis and FRET-Based Protease Detection. Sensors, 20(18), 5266.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4